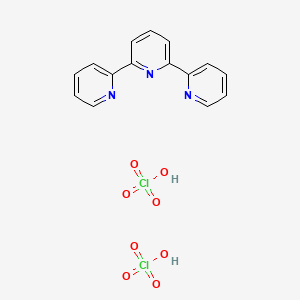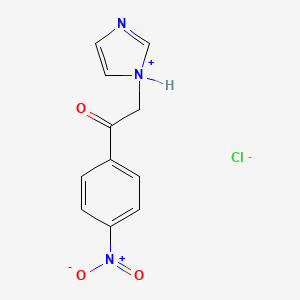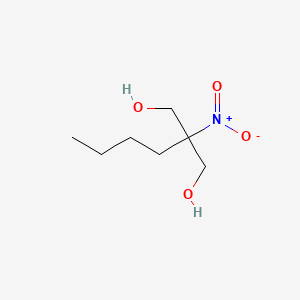
2-Butyl-2-nitro-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-nitro-1,3-propanediol is an organic compound with the molecular formula C7H15NO4. It is a nitro compound derived from 1,3-propanediol, featuring a butyl group and a nitro group attached to the second carbon atom. This compound is known for its versatility in various chemical reactions and applications in scientific research, industry, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butyl-2-nitro-1,3-propanediol can be synthesized through several methods, including nitration of 2-butyl-1,3-propanediol. The nitration reaction typically involves treating the starting material with a nitrating agent, such as nitric acid, under controlled conditions to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butyl-2-nitro-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the nitro group to an amine group.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The reduction of the nitro group results in the formation of 2-butyl-2-aminopropanediol.
Substitution: Substitution reactions can produce various derivatives of the compound, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-nitro-1,3-propanediol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-butyl-2-nitro-1,3-propanediol exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing metabolic pathways. In drug development, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.
Molecular Targets and Pathways Involved:
Enzymes: The compound may target specific enzymes involved in metabolic processes.
Pathways: It may influence pathways related to energy production, biosynthesis, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-2-nitro-1,3-propanediol
1,3-Butanediol
2-Methyl-2-nitro-1,3-propanediol
Eigenschaften
CAS-Nummer |
71027-27-5 |
|---|---|
Molekularformel |
C7H15NO4 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-butyl-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C7H15NO4/c1-2-3-4-7(5-9,6-10)8(11)12/h9-10H,2-6H2,1H3 |
InChI-Schlüssel |
GBGMUNRLSAPQJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CO)(CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


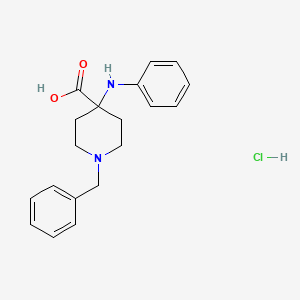
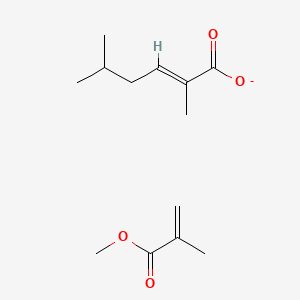


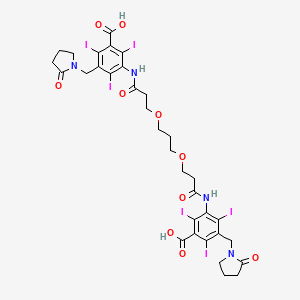
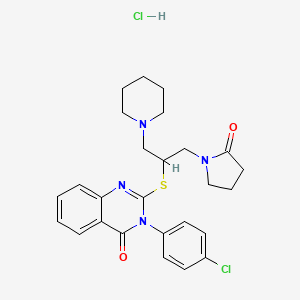
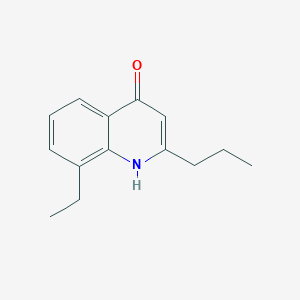
![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)
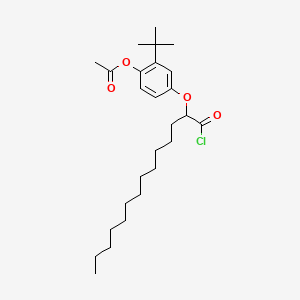
![2-[(tert-Butyl)azo]-2-methylbutyronitrile](/img/structure/B15346022.png)

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-butan-2-ylazanium chloride](/img/structure/B15346034.png)
